molecular formula C9H7Cl3O2 B2621162 Methyl 2,3,5-trichloro-4-methylbenzoate CAS No. 203573-15-3; 89978-34-7

Methyl 2,3,5-trichloro-4-methylbenzoate

Cat. No.: B2621162
CAS No.: 203573-15-3; 89978-34-7
M. Wt: 253.5
InChI Key: GNQUYAWRQYGEOE-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trichloro-4-methylbenzoate is a chlorinated aromatic methyl ester with the molecular formula C₉H₇Cl₃O₂ and a molecular weight of 253.51 g/mol . Its structure features a benzene ring substituted with three chlorine atoms at positions 2, 3, and 5, a methyl group at position 4, and a methyl ester group at position 1 (Figure 1).

Properties

IUPAC Name

methyl 2,3,5-trichloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQUYAWRQYGEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Agricultural Applications

Herbicide and Pesticide Synthesis
Methyl 2,3,5-trichloro-4-methylbenzoate serves as an important intermediate in the production of herbicides and pesticides. The trichlorinated structure allows for increased efficacy against a broad spectrum of weeds and pests. Research indicates that chlorinated compounds can exhibit enhanced biological activity due to their ability to interact with cellular components, which can lead to both toxicological effects on pests and therapeutic benefits in crop protection strategies.

Case Study: Efficacy in Crop Protection
In studies examining the effectiveness of chlorinated benzoates in agricultural settings, this compound was shown to outperform less chlorinated analogs in controlling specific weed species. This increased efficacy is attributed to its higher reactivity and ability to disrupt metabolic pathways in target organisms.

Pharmaceutical Applications

Potential Drug Development
The compound has garnered interest in pharmaceutical research due to its potential as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties while maintaining biological activity. For instance, derivatives of this compound have been explored for their anti-inflammatory and antimicrobial properties.

Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. These findings suggest that this compound could be further developed into effective treatments for infections resistant to conventional antibiotics.

While this compound is effective in its applications, there are environmental concerns associated with the use of chlorinated compounds. The persistence of such chemicals in the environment can lead to bioaccumulation and potential toxic effects on non-target organisms. Therefore, ongoing research is focused on developing greener synthesis methods and evaluating the environmental impact of using this compound in agricultural practices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Differences

a) Methyl Esters with Triazine Moieties
  • Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆) . Molecular Weight: ~567.3 g/mol (vs. 253.5 g/mol for the target compound). Key Features: Incorporates a triazine ring, bromine, and methoxy groups. Application: Used in multi-step syntheses of heterocyclic compounds, likely for bioactive molecules .
b) Sulfonylurea Herbicide Methyl Esters
  • Examples :
    • Triflusulfuron methyl ester (C₁₄H₁₅F₃N₄O₆S): Contains a trifluoroethoxy-triazine group and sulfonylurea linkage .
    • Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S): Features a methoxy-triazine group .
    • Applications : Act as herbicides by inhibiting acetolactate synthase in plants .

Comparison :

Property Methyl 2,3,5-Trichloro-4-methylbenzoate Sulfonylurea Esters (e.g., Metsulfuron Methyl)
Core Structure Chlorinated benzoate Triazine-sulfonylurea
Molecular Weight 253.51 g/mol ~381–410 g/mol
Substituents Cl₃, CH₃ Triazine, SO₂NH, alkyl/alkoxy groups
Primary Use Synthesis intermediate Herbicidal activity
c) Simpler Methyl Benzoates
  • Example : Methyl salicylate (C₈H₈O₃): Ortho-methoxybenzoate ester.
    • Molecular Weight : 152.15 g/mol.
    • Application : Fragrance, topical analgesic (vs. synthetic intermediate role of the target compound).

Key Contrast : The target compound’s chlorinated and methylated benzene ring enhances electrophilic substitution reactivity compared to methyl salicylate’s electron-rich methoxy group.

Q & A

Q. What are the optimal synthetic routes for Methyl 2,3,5-trichloro-4-methylbenzoate, and how can reaction efficiency be improved?

The synthesis typically involves esterification of 2,3,5-trichloro-4-methylbenzoic acid using methanol under acidic catalysis. A general protocol includes refluxing the acid with excess methanol and a catalyst (e.g., concentrated sulfuric acid or thionyl chloride) at 60–80°C for 6–12 hours . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the ester. Reaction efficiency can be enhanced by optimizing molar ratios (e.g., 1:5 acid-to-methanol) and using dehydrating agents (e.g., molecular sieves) to shift equilibrium .

Q. How should researchers characterize this compound spectroscopically, and what are common pitfalls?

  • NMR : The aromatic region in 1^1H NMR will show a singlet for the methyl group (δ ~2.5 ppm) and absence of protons on the tri-substituted benzene ring. 13^13C NMR should confirm ester carbonyl (δ ~165–170 ppm).
  • IR : Strong C=O stretch (~1720 cm1^{-1}) and C-O ester vibrations (~1250 cm1^{-1}).
  • MS : Molecular ion peak (M+^+) at m/z 238 (C9_9H7_7Cl3_3O2_2) with chlorine isotopic patterns.
    Pitfalls : Overlapping signals in NMR due to chlorine’s electronegativity; ensure dry samples to avoid hydrolysis artifacts .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SHELX programs) is ideal for confirming substituent positions and steric effects. Challenges include:

  • Crystal Twinning : Common in halogenated aromatics; use TWINABS for data correction.
  • Disorder : Chlorine atoms may exhibit positional disorder; refine using PART instructions in SHELXL .
  • High-Resolution Data : Collect at low temperature (100 K) to minimize thermal motion. Validate with R1_1 < 5% and wR2_2 < 12% .

Q. What strategies mitigate contradictions in reactivity studies, such as unexpected hydrolysis or side reactions?

  • Hydrolysis Control : Monitor reaction pH (maintain <2 with H2_2SO4_4) and avoid aqueous conditions. Use anhydrous solvents (e.g., THF, DCM).
  • Nucleophilic Substitution : Chlorine atoms at positions 2, 3, and 5 may undergo substitution with amines or alkoxides. Competing pathways can be distinguished via LC-MS tracking and DFT calculations (e.g., Gaussian09) to predict reactive sites .

Q. How can computational modeling predict degradation pathways under environmental conditions?

  • Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (AMBER or GROMACS) to identify vulnerable bonds.
  • QSPR Models : Correlate LogP (calculated as ~3.8 via PubChem) with photolytic stability. Validate with HPLC-UV under UV light (λ = 254 nm) to detect breakdown products .

Methodological Considerations

Q. Designing bioactivity assays: What controls and endpoints are critical for assessing antifungal or herbicidal activity?

  • Positive Controls : Compare with commercial standards (e.g., chlorothalonil for antifungals).
  • Dose-Response : Use 5–7 concentrations (0.1–100 µM) in microplate assays (96-well format).
  • Endpoint Metrics : IC50_{50} via nonlinear regression (GraphPad Prism) and selectivity indices (e.g., mammalian cell toxicity vs. target organisms) .

Q. How to address discrepancies in reported melting points or spectral data?

  • Purity Verification : Use DSC (Differential Scanning Calorimetry) for precise melting point determination (expected range: 85–90°C).
  • Interlaboratory Comparisons : Cross-validate NMR shifts with databases (e.g., PubChem or SDBS) and report solvent/temperature conditions .

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